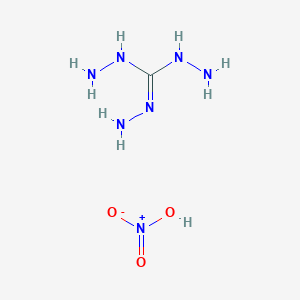
Triaminoguanidine mononitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaminoguanidine mononitrate is a chemical compound with the molecular formula CH₉N₇O₃ and a molecular weight of 167.1273 g/mol . It is known for its high nitrogen content and is often used in various scientific and industrial applications due to its energetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triaminoguanidine mononitrate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine nitrate in the presence of nitric acid. The reaction is typically carried out at temperatures between 90°C and 98°C, with a pH of 7 . The process involves the following steps:
- Mixing hydrazine hydrate and de-ionized water.
- Adding nitric acid dropwise while maintaining the temperature below 40°C.
- Adding guanidine nitrate and heating the mixture to 90°C.
- Allowing the reaction to proceed for 1 hour at 95°C to 98°C.
- Cooling the mixture to precipitate this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving continuous monitoring and control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Triaminoguanidine mononitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-rich compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted guanidine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl isocyanates are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-rich compounds.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted guanidines and related compounds.
Wissenschaftliche Forschungsanwendungen
Triaminoguanidine mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nitrogen-rich heterocycles and coordination compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of triaminoguanidine mononitrate involves its ability to release nitrogen gas upon decomposition, which is a key factor in its use as an energetic material. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Triaminoguanidine nitrate: Similar in structure but with different nitrate content.
Tetrazoles: Nitrogen-rich compounds with similar energetic properties.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness: Triaminoguanidine mononitrate is unique due to its specific nitrogen content and stability, making it particularly useful in applications requiring controlled release of nitrogen gas and high-energy output .
Eigenschaften
CAS-Nummer |
4000-16-2 |
|---|---|
Molekularformel |
CH9N7O3 |
Molekulargewicht |
167.13 g/mol |
IUPAC-Name |
nitric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |
InChI-Schlüssel |
UAGLZAPCOXRKPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(NN)NN.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)


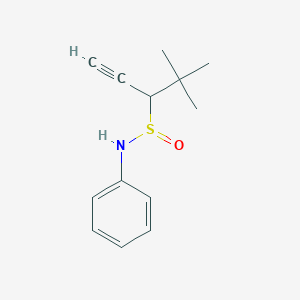
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
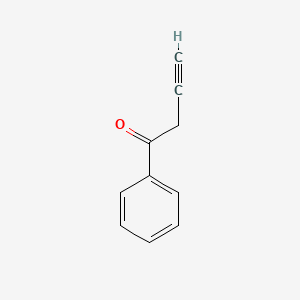
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
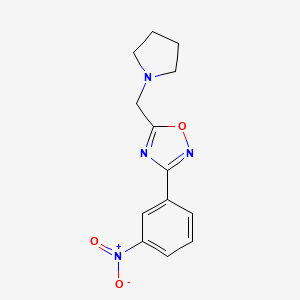
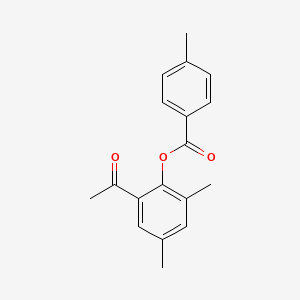
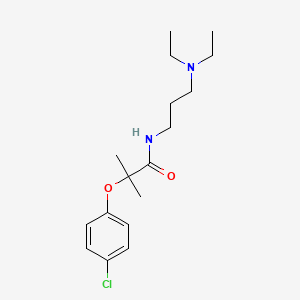
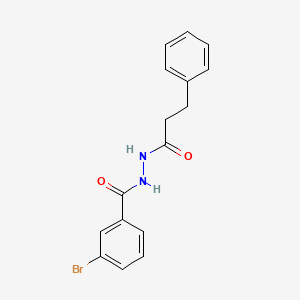
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
